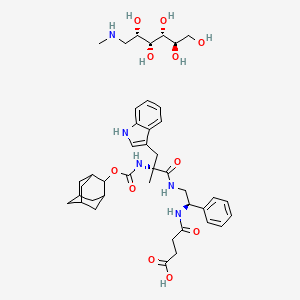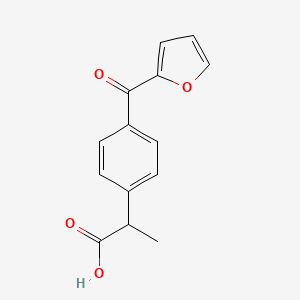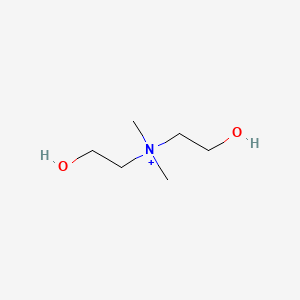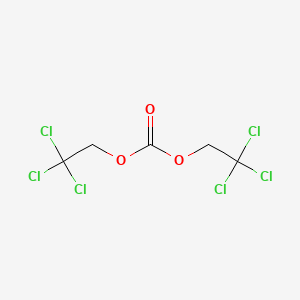
Clorethate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used in various industrial applications due to its unique chemical properties.
準備方法
Clorethate is typically synthesized through the chlorination of p-acetic acid esters . The specific preparation method can vary depending on the laboratory and production equipment used. Industrial production methods often involve large-scale chlorination processes to ensure the efficient and cost-effective synthesis of this compound.
化学反応の分析
Clorethate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of less chlorinated derivatives.
Substitution: This compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Clorethate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of Clorethate involves its interaction with specific molecular targets and pathways. It can alter the activity of certain enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
類似化合物との比較
Clorethate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- 1,1,1-Trichloroethane
- 1,2-Dichloroethane
- 1,1,2-Trichloroethane
- Bromoethane
- Chloromethane
These compounds share some similarities with this compound but differ in their chemical structure and reactivity, making this compound distinct in its applications and effects.
特性
CAS番号 |
5634-37-7 |
|---|---|
分子式 |
C5H4Cl6O3 |
分子量 |
324.8 g/mol |
IUPAC名 |
bis(2,2,2-trichloroethyl) carbonate |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 |
InChIキー |
IEPBPSSCIZTJIF-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Key on ui other cas no. |
5634-37-7 |
同義語 |
is(2,2,2-trichloroethyl)carbonate chlorethate clorethate SK and F 12866 SK and F-12866 SKF 12866 SKF-12866 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


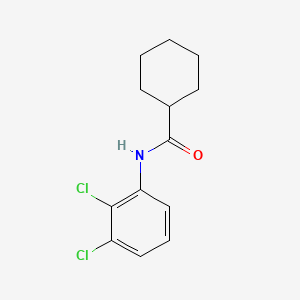
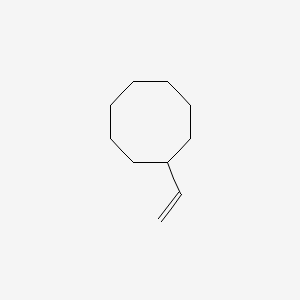
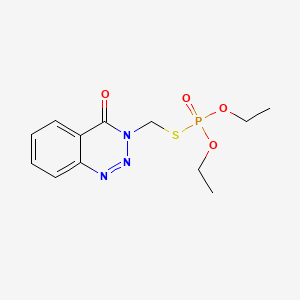
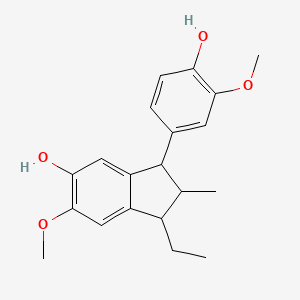
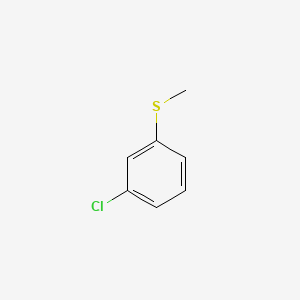
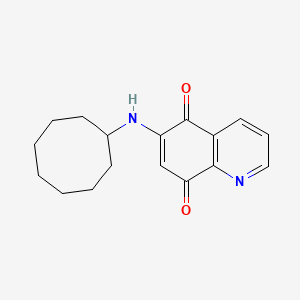
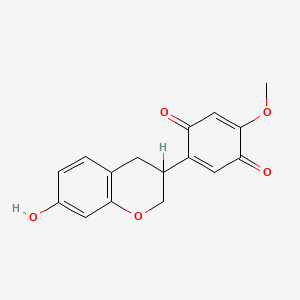
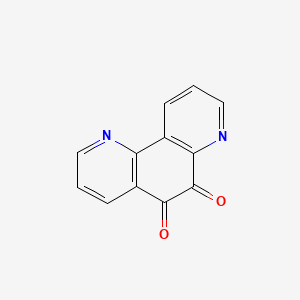
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
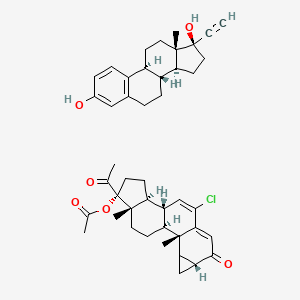
![(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
